molecular formula C13H15NO3 B8737592 Methyl 4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzoate

Methyl 4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzoate

Cat. No.: B8737592
M. Wt: 233.26 g/mol
InChI Key: KRRIXCFETJUJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzoate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)benzoate

InChI

InChI=1S/C13H15NO3/c1-13(2)8-17-11(14-13)9-4-6-10(7-5-9)12(15)16-3/h4-7H,8H2,1-3H3

InChI Key

KRRIXCFETJUJHO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-[(2-hydroxy-1,1-dimethylethyl)carbamoyl]benzoate (100 mg, 0.40 mmol) in CDCl3 (2 mL) was added thionyl chloride (57 mg, 0.48 mmol). The mixture was heated to 60° C. in a sealed tube for 4 h. After cooling, the reaction was quenched by pouring onto saturated aqueous NaHCO3 (20 mL). After extraction with dichloromethane (3×20 mL), the combined organic extracts were washed with brine (20 mL), dried (MgSO4), filtered and concentrated at reduced pressure. Purification by silica FCC (eluting with 20:80 heptane/EtOAc) gave the title compound (78 mg, 84% yield) as colourless oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.